molecular formula C18H19NO4S B6412728 5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261996-65-9

5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412728
CAS RN: 1261996-65-9
M. Wt: 345.4 g/mol
InChI Key: LUUSFUHHUGARQG-UHFFFAOYSA-N
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Description

5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% (5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid) is a synthetic organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 328.4 g/mol and a melting point of 193-195°C. 5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid is available in a 95% purity grade and is used in a variety of scientific research applications.

Scientific Research Applications

5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid is used in a variety of scientific research applications. It is used as a substrate for the synthesis of various drugs, such as the anticonvulsant drug, lamotrigine. 5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid is also used in the synthesis of other compounds, such as the anti-inflammatory drug, flurbiprofen. In addition, 5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid is used in the synthesis of a variety of other compounds, including the antifungal drug, fluconazole.

Mechanism of Action

5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid acts as a proton donor in the synthesis of various compounds. It can act as a nucleophile in the formation of amides and esters. The acid can also act as an electrophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid are not well understood. However, it is known that the acid can act as a proton donor in the synthesis of various compounds, and it can act as an electrophile in the formation of carbon-carbon bonds.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid in lab experiments include its availability in a 95% purity grade, its low cost, and its ability to act as a proton donor or an electrophile in the synthesis of various compounds. The limitations of using 5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid in lab experiments include its potential toxicity and its potential to react with other compounds in unexpected ways.

Future Directions

There are several potential future directions for research on 5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid. These include further studies on its biochemical and physiological effects, its potential toxicity, and its potential to react with other compounds in unexpected ways. Additionally, research could be conducted on the use of 5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid in the synthesis of other compounds, such as drugs and other organic compounds. Finally, research could be conducted on the potential use of 5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

5-Methyl-2-Pyrrolidinylsulfonyl phenyl benzoic acid can be synthesized in two steps. The first step is an acid-catalyzed hydrolysis of 2-pyrrolidinylsulfonylphenylacetic acid to produce 5-methyl-2-pyrrolidinylsulfonyl phenyl benzoic acid. The second step is a reaction of the acid with a base, such as sodium hydroxide, to produce the sodium salt of 5-methyl-2-pyrrolidinylsulfonyl phenyl benzoic acid.

properties

IUPAC Name

5-methyl-2-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-7-8-16(17(11-13)18(20)21)14-5-4-6-15(12-14)24(22,23)19-9-2-3-10-19/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUSFUHHUGARQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692310
Record name 4-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1261996-65-9
Record name 4-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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